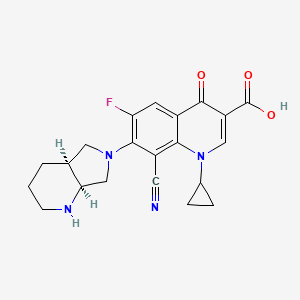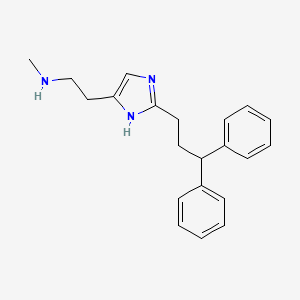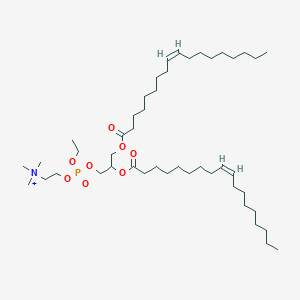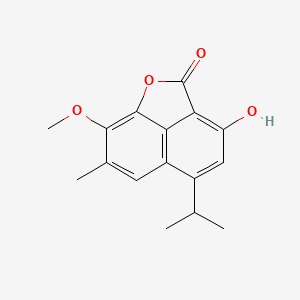
Pradofloxacin
Overview
Description
Pradofloxacin is a third-generation fluoroquinolone antibiotic developed by Bayer HealthCare AG, Animal Health GmbH. It is primarily used in veterinary medicine for the treatment of bacterial infections in dogs and cats. This compound has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as atypical and anaerobic microorganisms .
Mechanism of Action
Target of Action
Pradofloxacin, a third-generation fluoroquinolone antibiotic , primarily targets bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for major DNA functions such as replication, transcription, and recombination . By inhibiting these enzymes, this compound disrupts the bacterial DNA processes, leading to the rapid death of the bacterial cell .
Mode of Action
This compound interacts with its primary targets, the bacterial DNA gyrase and topoisomerase IV enzymes, through a reversible association . This interaction results in the inhibition of these enzymes, thereby disrupting the DNA processes within the bacterial cell . The disruption of these essential DNA functions leads to the rapid death of the bacterial cell .
Biochemical Pathways
As a fluoroquinolone, it is known to interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .
Pharmacokinetics
As a fluoroquinolone, it is generally well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of this compound, affecting its efficacy and duration of action .
Result of Action
The primary result of this compound’s action is the rapid death of the bacterial cell . By inhibiting the enzymes essential for DNA replication, transcription, and recombination, this compound disrupts these crucial processes within the bacterial cell . This disruption leads to the inability of the bacterial cell to replicate and repair its DNA, ultimately resulting in cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can contribute to the spread of antibiotic resistance . Understanding these environmental factors is crucial for managing the use and effectiveness of antibiotics like this compound .
Biochemical Analysis
Biochemical Properties
Pradofloxacin plays a crucial role in biochemical reactions by interacting with key enzymes and proteins involved in bacterial DNA functions. The primary targets of this compound are the bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for DNA replication, transcription, and recombination. This compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death . The interaction between this compound and these enzymes is characterized by reversible binding, which inhibits their activity and prevents the bacteria from proliferating .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, this compound disrupts DNA replication and transcription, leading to cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, this compound has been shown to cause bone marrow suppression and arrhythmogenic potential in dogs . Additionally, this compound can lead to magnesium chelation, resulting in decreased cell-matrix interaction in chondrocytes, radical damage, apoptosis, and tissue damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes . This compound binds to these enzymes, inhibiting their activity and preventing the supercoiling and relaxation of bacterial DNA. This inhibition disrupts DNA replication, transcription, and recombination, leading to bacterial cell death . The binding interactions between this compound and these enzymes are reversible, allowing for the potential recovery of enzyme activity once the drug is removed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to have poor physical stability, with different crystal forms exhibiting varying degrees of stability . The thermal stability of this compound is influenced by its crystal structure, with certain forms being more stable than others . Over time, this compound can undergo phase transformations, which can affect its stability and efficacy . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with this compound causing bone marrow suppression and other adverse effects in dogs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs, this compound has been shown to cause bone marrow suppression at high doses, leading to severe thrombocytopenia and neutropenia . Intermittent vomiting and soft feces have also been observed in dogs after repeated oral administration of this compound at higher doses . The dosage and frequency of this compound administration should be adjusted based on the individual animal and the minimum inhibitory concentration (MIC) of the infecting organisms .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily targeting bacterial DNA functions. The primary mode of action of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication, transcription, and recombination . This compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. In dogs, this compound has been shown to achieve higher concentrations in leukocytes compared to plasma . The distribution of this compound in different body fluids, such as cerebrospinal fluid, synovial fluid, and aqueous humor, varies, with the lowest concentrations observed in cerebrospinal fluid . This compound is also known to interact with transporters and binding proteins, which can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell, where it targets DNA gyrase and topoisomerase IV enzymes . In mammalian cells, this compound can localize to various compartments, depending on its interactions with transporters and binding proteins .
Preparation Methods
The preparation of pradofloxacin involves several synthetic routes and reaction conditions. One common method is the liquid diffusion method, where a dichloromethane solution containing this compound is added to a test tube, and n-hexane is carefully spread on the liquid surface to form an obvious stratification. This method allows for the formation of single crystals of this compound . Industrial production methods focus on improving the stability and bioavailability of this compound through the development of new crystal forms and solid dispersion techniques .
Chemical Reactions Analysis
Pradofloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pradofloxacin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and behavior of fluoroquinolones. In biology, this compound is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics. In medicine, it is used to treat bacterial infections in animals, particularly in veterinary medicine. In industry, this compound is used in the development of new pharmaceutical formulations and drug delivery systems .
Comparison with Similar Compounds
Pradofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as marbofloxacin, enrofloxacin, difloxacin, and ibafloxacin. Compared to these similar compounds, this compound exhibits higher in vitro activity against anaerobic bacteria and has a broader spectrum of activity. This makes this compound a more effective option for treating mixed aerobic and anaerobic infections in veterinary medicine .
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLXHGFNOWILIY-APPDUMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173229 | |
| Record name | Pradofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195532-12-8 | |
| Record name | Pradofloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195532-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pradofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195532128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pradofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11453 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pradofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 195532-12-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pradofloxacin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O0T5E048I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,6-Dihydrobenzo[a]naphthacene-8,13-dione](/img/structure/B1243371.png)

![N-[4-[(E)-N-[(4-bromophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-5-methylfuran-2-carboxamide](/img/structure/B1243374.png)
![N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1243375.png)
![2-chloro-5-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B1243376.png)
![tert-butyl (6-{(2E)-2-[(6-methoxyquinolin-2-yl)methylidene]hydrazinyl}-6-oxohexyl)carbamate](/img/structure/B1243377.png)
![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)
![(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1243382.png)
![1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1243383.png)
